molecular formula Ag B1203093 Silver CAS No. 7440-22-4

Silver

Cat. No.: B1203093
CAS No.: 7440-22-4
M. Wt: 107.868 g/mol
InChI Key: BQCADISMDOOEFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound, in its various forms, primarily targets bacteria, algae, and fungi . It interacts with the cell wall/membrane, DNA, and proteins and enzymes of these organisms . This compound ions have been shown to mediate an effective antibacterial action against Streptococcus mutans, a major bacterium present in the human oral cavity .

Mode of Action

This compound exhibits a broad-spectrum antimicrobial activity. The antibacterial action of this compound is dependent on the this compound ion . It is thought that this compound atoms bind to thiol groups (-SH) in enzymes and subsequently cause the deactivation of enzymes . This compound forms stable S-Ag bonds with thiol-containing compounds in the cell membrane that are involved in transmembrane energy generation and ion transport .

Biochemical Pathways

This compound interferes with several biochemical pathways. It interacts with the cell wall/membrane, DNA, and proteins and enzymes, leading to cell death . The intracellular generation of reactive oxygen species by this compound is posited to be a significant antimicrobial action . This compound nanoparticles have diverse bioactivities including antibacterial, antifungal, antiviral, anti-inflammatory, anti-angiogenic, and anticancer activities .

Pharmacokinetics

The majority of released this compound ions precipitate with chloride or phosphate anions or bind to albumins, macroglobulins, or tissue debris . In mammals, about 10–20% of ingested this compound is retained by the body and thought to predominantly localize in the liver or kidneys .

Result of Action

The result of this compound’s action is the death of the targeted cells. This compound ions and this compound nanoparticles generate reactive oxygen species, leading to oxidative stress and cell death . This compound’s interaction with DNA and proteins can interrupt normal cell reproduction .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. This compound nanoparticles can enter the soil and aquatic environment mainly through wastewater effluents, accidental spillages, industrial runoffs, and agricultural drainage water, where they exhibit substantial toxic effects on different organisms and humans . The presence of O2 diminishes the reducing capacity of this compound, probably due to its oxidation .

Biochemical Analysis

Biochemical Properties

Silver plays a significant role in biochemical reactions, particularly due to its interaction with various biomolecules. This compound ions can interact with enzymes, proteins, and other biomolecules, leading to alterations in their structure and function. For instance, this compound ions can bind to thiol groups in proteins, leading to the denaturation of these proteins and inhibition of their enzymatic activity . Additionally, this compound nanoparticles have been shown to interact with bacterial cell membranes, leading to increased permeability and eventual cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In bacterial cells, this compound ions disrupt cell membrane integrity, leading to leakage of cellular contents and cell death . In mammalian cells, this compound nanoparticles can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in DNA damage, altered gene expression, and apoptosis . Furthermore, this compound has been shown to affect cell signaling pathways, including those involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. This compound ions can bind to the sulfhydryl groups of enzymes, leading to their inactivation . This binding can disrupt the normal function of enzymes involved in critical cellular processes, such as respiration and DNA replication. Additionally, this compound nanoparticles can penetrate cells and interact with intracellular components, leading to the generation of ROS and subsequent oxidative damage . These interactions can result in changes in gene expression and activation of stress response pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound nanoparticles are relatively stable, but their stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound nanoparticles can undergo aggregation or dissolution, which can affect their bioactivity. Long-term exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant defenses and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound nanoparticles can exhibit beneficial effects, such as promoting wound healing and reducing inflammation . At high doses, this compound can be toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and immunotoxicity . Threshold effects have been observed, where low doses are well-tolerated, but higher doses result in significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound ions can interact with enzymes involved in the production and scavenging of ROS, such as superoxide dismutase and catalase . These interactions can affect the balance of ROS and antioxidants in cells, leading to oxidative stress. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. This compound ions can enter cells through ion channels and transporters, while this compound nanoparticles can be taken up by endocytosis . Once inside the cell, this compound can bind to intracellular proteins and other biomolecules, affecting their function and localization. This compound can also accumulate in certain tissues, such as the liver and spleen, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound nanoparticles can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization can affect the activity of this compound, as it can interact with different biomolecules in these compartments. For example, this compound can bind to mitochondrial proteins, leading to disruption of mitochondrial function and induction of apoptosis . Additionally, post-translational modifications of proteins can influence the targeting and localization of this compound within cells.

Comparison with Similar Compounds

Silver can be compared with other transition metals like gold and copper:

    Gold (Au): Like this compound, gold is a precious metal with high electrical conductivity and resistance to corrosion.

    Copper (Cu): Copper is another transition metal with high electrical conductivity.

Similar Compounds

  • Gold (Au)
  • Copper (Cu)
  • Platinum (Pt)

This compound’s unique properties, such as its high electrical conductivity and antimicrobial activity, make it distinct from these similar compounds .

Properties

IUPAC Name

silver
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InChI

InChI=1S/Ag
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InChI Key

BQCADISMDOOEFD-UHFFFAOYSA-N
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Canonical SMILES

[Ag]
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Molecular Formula

Ag
Record name SILVER
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DSSTOX Substance ID

DTXSID4024305
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Molecular Weight

107.868 g/mol
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Physical Description

Silvery metallic solid. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Silver-coloured powder or tiny sheets, Metal: White, lustrous solid; [NIOSH], WHITE METAL., Silvery metallic solid., Metal: White, lustrous solid.
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Boiling Point

4014 °F at 760 mmHg (NTP, 1992), Approx 2000 °C, 2212 °C, 4014 °F, 3632 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble, Sol in fused alkali hydroxides in presence of air, fused peroxides, and alkali cyanides in presence of oxygen, INSOL IN HOT OR COLD WATER, ALKALI; SOL IN NITRIC ACID; HOT SULFURIC ACID, POTASSIUM CYANIDE /Aqueous/, Solubility in water, g/100ml:
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Density

10.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 10.49 @ 15 °C, Relative density (water = 1): 10.5, 10.5 at 68 °F, 10.49 (metal)
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Vapor Pressure

1 mmHg at 2475 °F (NTP, 1992), 0 mmHg (approx)
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Mechanism of Action

The majority of released silver ions precipitate with chloride or phosphate anions or bind to albumins, macroglobulins, or tissue debris. While bound silver ions do not exert antibacterial actions, they may potentially play a role in silver toxicity in case of chronic exposure. Silver ions mediate antibacterial effects via disrupting the bacterial, fungal, and protozoal cell membranes; they bind to disulphide in membrane proteins, readily allowing penetration through the membranes and intracellular absorption via pinocytosis. They may also bind to negatively-charged peptidoglycans in the cell wall via electrostatic interactions, leading to disruption of membrane transport function and loss of structural integrity. Silver ions also bind to and oxidize sulphydryl groups (SH) in bacterial cytoplasmic enzymes to aberrate their function in metabolic processes. Silver nanoparticles may cause an increase in reactive oxygen species (ROS) inside the microbial cells leading to metal-induced oxidative stress and cell damage. They also modulate cellular signal system via inhibition of phosphorylation of essential bacterial proteins to eventually cause cell death. It is also reported that silver ions also attach to guanine in bacterial DNA, which inhibits DNA replication. While it is not fully understood, the mode of action of silver compounds in preventing and arresting dental caries is thought to involve inhibition of the demineralization process in addition to cytoplasmic and membrane function perturbation mentioned above. Silver compounds may directly interact with hydroxyapatite, a major tooth component., Light catalyzes the reduction of silver salts deposited in skin to metallic silver & it /is/ subsequently oxidized to silver sulfide; it is the deposition of the latter compound which accounts for the gray discoloration pathognomonic of argyria. /Silver and compounds/
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Impurities

ASTM B413 grade (Grade 99.90 Refined): 0.002 wt% Fe, 0.025 wt% Pb, 0.001 wt% Bi, 0.08 wt% Cu; MIL-S-13282b (Grade A): 0.005 wt% Fe, 0.025 wt% Pb, 0.001 wt% Bi, 0.10 wt% Cu, 0.001 wt% Se, 0.001 wt% Te; SAE/UNS P07931 (sterling silver): 0.05 wt% Fe, 0.03 wt% Pb, 0.05 wt% Ca, 0.06 wt% Zn, all others 0.06 wt%.
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Color/Form

White metal, face-centered cubic structure, Metal: White lustrous solid.

CAS No.

7440-22-4, 15046-91-0, 69011-54-7
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Record name SILVER
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Record name SILVER
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Record name SILVER, METAL & SOLUBLE COMPOUNDS (as Ag)
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Melting Point

1763.5 °F (NTP, 1992), 960.5 °C, 962 °C, 1763.5 °F, 1761 °F
Record name SILVER
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Record name SILVER
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Record name Silver (metal dust and soluble compounds, as Ag)
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Synthesis routes and methods I

Procedure details

Water was introduced into a reverse osmosis unit, passing through a semi-permeable membrane to remove impurities and producing deionized water. Anhydrous 99% pure citric acid was mixed with the water to produce 200 gallons of a 20% (wt/vol) (796 g citric acid per gallon water) solution. The 200 gallons of 20% citric acid were directed into an ion chamber containing having positive and negative electrodes, each consisting of 200 troy ounces of 999 fine silver. The positive and negative electrodes were spaced at least 2.0 mm apart, allowing the citric acid solution to pass between the two electrodes. An ion generation controller (IGC) power supply including a positive and a negative conductor was attached to the positive and negative electrodes. The IGC applied a current of 5 amps at 17 volts, pulsed every 9 seconds, with a polarity change at 1 minute intervals. Throughout the process, the electrode gap was adjusted in order to maintain the 5 amp-17 volt output. The electric current flow caused an ion current to flow between the positive and negative electrodes, producing free silver ions within the diluted citric acid solution. The silver ions reacted with the citric acid in the citric acid solution to produce the silver dihydrogen citrate solution. The 20% citric acid solution was recirculated through the ion chamber at 50 gallons per minute for 144 hours until the desired silver ion concentration was obtained. The silver dihydrogen citrate solution was then allowed to sit in order to allow any solids formed during the procedure to precipitate. The resulting product was a silver dihydrogen citrate solution having a silver ion concentration of 2400 ppm. Hereafter, this solution is referred to as a stock solution. The stock solution can be used immediately per the following examples or stored for later use.
[Compound]
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200
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999
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Synthesis routes and methods II

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
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32 g
Type
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69 g
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Reaction Step One
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Quantity
10 L
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
Quantity
13.42 g
Type
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30 mL
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14.6 g
Type
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100 mL
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

A photothermographic silver soap dispersion was prepared as described in U.S. Pat. No. 5,434,043. A second ligand, tetrachlorophthalic acid, capable of coordination with silver was then added and allowed to exchange with the dispersed silver salt to form a shell of silver tetrachlorophthalate on the original core. Photothermographic films were then constructed also as described in U.S. Pat. No. 5,434,043.
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Synthesis routes and methods V

Procedure details

The dispersion used in preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10 was obtained by first preparing a predispersion of 56.5 g of the dried silver behenate powder in a solution of 8.36 g of PVB in 72.6 g of 2-butanone by stirring for 2 minutes in a Dissolver™. This predispersion was then ground for 4 minutes in a pearl mill and just before the end of the 4 minutes a solution of 8.36 g of PVB in 72.6 g of 2-butanone was added. Finally a solution of 27.85 g of PVB in 242.3 g of 2-butanone was added to produce the type II organic silver salt dispersion of silver behenate in 2-butanone containing 11.18% by weight of silver behenate and 8.82% by weight of poly(vinyl butyral)(BL5-HPZ) used preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10.
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0 (± 1) mol
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silver behenate
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56.5 g
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72.6 g
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Reaction Step Two
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72.6 g
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242.3 g
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Q & A

A: Silver ions (Ag+) primarily target bacterial cells by interacting with thiol groups (-SH) present in enzymes and proteins essential for cell viability. [, , ] This interaction disrupts cellular respiration, DNA replication, and cell wall synthesis, ultimately leading to bacterial death. [] AgNPs can also release Ag+, amplifying this effect. []

A: * Molecular formula: Ag* Atomic weight: 107.8682 g/mol* Spectroscopic data: * UV-Vis Spectroscopy: this compound nanoparticles exhibit a characteristic surface plasmon resonance (SPR) band, typically observed between 400-450 nm, depending on particle size, shape, and surrounding medium. [, , , ] * X-ray diffraction (XRD): XRD analysis confirms the crystalline nature of this compound nanoparticles, revealing their face-centered cubic (fcc) structure. [, , ]

A: * Compatibility: this compound exhibits good compatibility with various polymers like polylactic acid (PLA) [], polyamide 6 [], chitosan [], and polyethylene terephthalate (PET). [] This makes it suitable for applications like antimicrobial coatings and conductive films. [, , , ]* Stability: The stability of this compound, especially AgNPs, can be affected by factors like temperature, pH, and exposure to light. [] Stabilizing agents like polymers (e.g., polyvinyl alcohol (PVA) [], polyethylene glycol (PEG) []) or biomolecules (e.g., plant extracts []) are often used during synthesis to enhance stability and prevent aggregation.

A: * Properties: this compound exhibits excellent catalytic activity in various chemical reactions, attributed to its electronic configuration. [] One example is its use as a catalyst in the degradation of Congo red dye, a water-soluble pollutant. [] * Applications: this compound-based catalysts find use in various industrial processes, including oxidation reactions, epoxidation, and the production of formaldehyde.

A: Molecular dynamics simulations were employed to investigate the interaction energies of different thiols with this compound surfaces, providing insights into the stabilization mechanism of this compound nanoplates. [] This approach aids in understanding the molecular-level interactions influencing nanoparticle stability.

A: * Size: Smaller AgNPs generally exhibit higher antibacterial activity due to their larger surface area to volume ratio, facilitating increased interaction with bacterial cells. [, ]* Shape: The shape of AgNPs also influences their activity. For example, triangular this compound nanoplates have shown unique optical properties and potential for sensing applications. []* Surface Chemistry: Surface modifications, such as coatings with polymers or biomolecules, can alter the stability, biocompatibility, and target specificity of AgNPs. [, , ]

A: * Stability Challenges: AgNPs are prone to oxidation and aggregation, impacting their long-term stability. []* Formulation Strategies:
* Stabilizing agents: Polymers like PVA [] and PEG [] and natural extracts [, ] can enhance stability by preventing aggregation. * Controlled Synthesis: Optimizing synthesis parameters such as temperature, pH, and reducing agent concentration can control particle size and morphology, influencing stability. [, ] * Encapsulation: Encapsulating AgNPs within biocompatible materials like chitosan [] can enhance stability and control release.

ANone: While not directly addressed in these papers, handling this compound, especially nanoparticles, requires precautions due to potential toxicity. Researchers should consult relevant safety data sheets (SDS) and follow established laboratory safety guidelines.

ANone: The provided papers focus primarily on the synthesis, characterization, and antimicrobial properties of this compound. Information regarding ADME and in vivo activity requires further research and is not extensively discussed in these studies.

A: * In vitro efficacy: this compound nanoparticles demonstrate significant antibacterial activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis. [, , , ]* In vivo efficacy: While the provided papers do not extensively explore in vivo studies, one study investigated the effect of topical this compound gel on wound healing in an unspecified model. []

ANone: * Mechanisms: Bacterial resistance to this compound can develop through mechanisms like efflux pumps, enzymatic reduction of this compound ions, and sequestration of this compound by metallothioneins. * Cross-resistance: Research suggests potential cross-resistance between this compound and other antibiotics, warranting further investigation and prudent use of this compound-based antimicrobial agents.

A: While this compound is generally considered safe at low concentrations, concerns exist regarding the potential toxicity of AgNPs, particularly their long-term effects. [] More research is needed to fully understand the impact of AgNP exposure on human health and the environment.

ANone: The provided research papers primarily focus on the synthesis, characterization, and antimicrobial properties of this compound and AgNPs. These papers do not delve deeply into topics like drug delivery, biomarkers, analytical method validation, environmental impact, or other specialized areas.

A: * Historical Context: this compound has been recognized for its antimicrobial properties for centuries. This compound nitrate solutions were historically used as antiseptics, particularly in wound care. [, ]* Milestones: The advent of nanotechnology marked a significant milestone, allowing for the controlled synthesis of AgNPs with enhanced properties compared to bulk this compound. [, ]

A: * Applications: this compound and AgNPs find applications in diverse fields, including medicine (antimicrobial agents, wound dressings), catalysis, electronics (conductive inks, sensors), and environmental remediation. [, , , , ]* Synergies: this compound research benefits from interdisciplinary collaborations encompassing chemistry, materials science, biology, medicine, and environmental science, driving innovation and expanding its potential applications.

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